molecular formula C9H7F3N2 B2451762 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole CAS No. 6742-82-1

2-Methyl-5-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B2451762
CAS No.: 6742-82-1
M. Wt: 200.164
InChI Key: MXJRRPABGUWERH-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that features both a benzimidazole core and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique physicochemical properties to the molecule, making it a valuable entity in various scientific and industrial applications. This compound is known for its stability, lipophilicity, and ability to participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1,2-phenylenediamine with trifluoroacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole analogs.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins. This binding can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    2-Methylbenzimidazole: Lacks the trifluoromethyl group, resulting in different physicochemical properties and reactivity.

    5-Trifluoromethylbenzimidazole: Similar structure but without the methyl group, affecting its biological activity and chemical behavior.

    2-Methyl-4-(trifluoromethyl)benzimidazole:

Uniqueness: 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole is unique due to the combined presence of the methyl and trifluoromethyl groups, which confer distinct lipophilicity, stability, and reactivity. These properties make it particularly valuable in the development of new pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-5-13-7-3-2-6(9(10,11)12)4-8(7)14-5/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJRRPABGUWERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80986691
Record name 2-Methyl-6-(trifluoromethyl)-1H-benzimidazolato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6742-82-1
Record name 2-Methyl-6-(trifluoromethyl)-1H-benzimidazolato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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